Product packaging for 1-(4-Chlorobenzyl)-1h-indole(Cat. No.:CAS No. 85607-00-7)

1-(4-Chlorobenzyl)-1h-indole

Cat. No.: B3359436
CAS No.: 85607-00-7
M. Wt: 241.71 g/mol
InChI Key: XWHLRMOIAGSFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are a vast and significant class of organic compounds with a wide spectrum of biological activities. bohrium.com They are found in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various plant hormones and alkaloids. bohrium.compcbiochemres.com This natural prevalence has inspired extensive research into synthetic indole derivatives, leading to the development of compounds with diverse therapeutic applications.

The biological importance of indoles stems from their ability to interact with a multitude of biological targets, including enzymes and receptors. smolecule.com This has led to their investigation and use in various therapeutic areas. Research has demonstrated that indole derivatives possess a wide range of pharmacological activities, including:

Anticancer smolecule.comrjpn.orgresearchgate.net

Antimicrobial and Antifungal smolecule.comnih.gov

Antiviral, including anti-HIV jchr.orgbiosynth.com

Anti-inflammatory rjpn.orgomicsonline.org

Anticonvulsant jchr.orgsci-hub.se

Antioxidant ajchem-b.com

The indole scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an invaluable tool in drug discovery and development. jchr.orgbiosynth.com

Historical Context of 1-(4-Chlorobenzyl)-1H-Indole and Analogous Structures in Research

The study of indole chemistry dates back to the mid-19th century with investigations into the natural dye indigo. jchr.org The synthesis of indole itself was first achieved in 1866. jchr.org Since then, the functionalization of the indole ring has been a central theme in organic synthesis. The development of N-substituted indoles, such as this compound, is a result of advancements in synthetic methodologies that allow for selective modification of the indole nitrogen. smolecule.com

The introduction of a 4-chlorobenzyl group at the N1 position of the indole ring has been a strategy employed in the design of various biologically active molecules. This substituent can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. Research on analogous structures, such as this compound-2,3-dione and other derivatives, has revealed a range of biological activities. ontosight.ai For instance, some of these analogs have been investigated for their potential as antitumor and neuroprotective agents. ontosight.ai

The synthesis of this compound and its derivatives typically involves the alkylation of an indole precursor with a 4-chlorobenzyl halide. ontosight.aichemicalbook.comd-nb.info The specific synthetic route can be adapted to introduce other functional groups onto the indole scaffold, allowing for the creation of diverse chemical libraries for biological screening. d-nb.inforesearchgate.net

Table 1: Selected Research on this compound Analogs and their Investigated Activities

Compound NameInvestigated Biological ActivityReference(s)
(E)-1-((1-(4-chlorobenzyl)1H-indol-3-yl) methylene)-4-(6-((dimethylamino) methyl) benzo[d]thiazol-2-yl) semicarbazideAnticancer rjpn.org
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indoleAnti-inflammatory (COX-2 inhibition) omicsonline.org
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (B32628)Tubulin inhibition (anticancer) researchgate.net
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamidesAntibacterial d-nb.info
(E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazidesAntitumor tandfonline.comresearchgate.net

Scope and Research Imperatives for this compound Studies

While much of the research has focused on more complex derivatives, the parent compound, this compound, serves as a crucial building block and a point of reference for understanding structure-activity relationships. Future research imperatives for this compound and its derivatives include:

Exploration of Novel Biological Targets: Expanding the scope of biological screening to identify new therapeutic applications.

Elucidation of Mechanisms of Action: Detailed studies to understand how these compounds exert their biological effects at a molecular level.

Development of More Efficient Synthetic Routes: Optimizing existing synthetic methods and developing new ones to improve yields and reduce environmental impact.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. sci-hub.se

Investigation in Materials Science: Exploring the potential applications of these compounds in the development of new materials due to their unique chemical properties. smolecule.com

The continued investigation of this compound and its analogs holds significant promise for the discovery of new chemical entities with valuable applications in medicine and other scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN B3359436 1-(4-Chlorobenzyl)-1h-indole CAS No. 85607-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLRMOIAGSFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359516
Record name 1-(4-chlorobenzyl)-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85607-00-7
Record name 1-(4-chlorobenzyl)-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 4 Chlorobenzyl 1h Indole and Its Congeners

Classical and Contemporary Approaches to N1-Benzylation of Indole (B1671886) Core

The N1-benzylation of the indole nucleus is a fundamental transformation for introducing a key structural motif that influences the electronic properties and steric environment of the molecule. Various methods have been developed to achieve this, ranging from classical Williamson ether synthesis-type reactions to more advanced catalytic approaches.

Optimization of Reaction Conditions and Reagents for N1-Substitution (e.g., Benzylation with 4-chlorobenzyl chloride)

The direct N-benzylation of indole with 4-chlorobenzyl chloride is a common and effective method for the synthesis of 1-(4-chlorobenzyl)-1H-indole. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of base, solvent, and temperature.

A widely used method involves the deprotonation of the indole N-H with a suitable base to form the more nucleophilic indolide anion, which then undergoes nucleophilic substitution with 4-chlorobenzyl chloride. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the reaction.

For instance, the synthesis of methyl this compound-3-carboxylate has been achieved by treating methyl 1H-indole-3-carboxylate with sodium hydride in DMF, followed by the addition of 1-(bromomethyl)-4-chlorobenzene. This reaction proceeds to completion in a short time at room temperature, affording the desired product in good yield after quenching and extraction.

The following interactive data table summarizes typical reaction conditions for the N-benzylation of indole derivatives.

Indole SubstrateBenzylating AgentBaseSolventTemperatureYield (%)
IndoleBenzyl (B1604629) bromideKOHDMSORoom Temp85-89
Methyl 1H-indole-3-carboxylate1-(Bromomethyl)-4-chlorobenzeneNaHDMFRoom Temp78
5-Fluoro-6-chloroindoleN-Boc-aziridineKOHDMF23-90 °C-
IndoleBenzyl alcoholTsCl---

Yields are based on reported literature and may vary depending on specific experimental conditions.

Stereochemical Considerations in N1-Alkylation/Arylation

While the N1-benzylation of a simple indole ring does not introduce a chiral center, the stereoselective N-alkylation of indoles becomes a critical consideration when the alkylating agent or the indole substrate possesses stereogenic centers. The development of enantioselective methods for N-alkylation is of significant interest for the synthesis of chiral bioactive molecules.

Recent advancements have focused on the use of chiral catalysts to control the stereochemistry of the N-alkylation reaction. For example, enantioselective N-alkylation of indoles has been achieved using zinc-ProPhenol dinuclear complexes as catalysts in the reaction of indoles with aldimines, affording N-alkylated products in good yields and high enantiomeric ratios. Similarly, palladium-catalyzed asymmetric N-allylation of indoles has been developed, demonstrating moderate to high enantioselectivity.

The stereochemical outcome of these reactions is often influenced by the structure of the chiral ligand, the nature of the metal catalyst, and the reaction conditions. The introduction of electron-withdrawing or electron-donating groups on the indole ring can also impact the stereoselectivity of the N-alkylation.

Functionalization Strategies for the Indole Ring System

Following the N1-benzylation, the this compound scaffold can be further functionalized to introduce a variety of substituents on the indole ring. The electronic properties of the N-benzyl group can influence the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution Reactions on C2 and C3 Positions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack. However, functionalization at the C2 position can also be achieved, particularly when the C3 position is blocked.

Acetylation: The Friedel-Crafts acylation is a common method for introducing an acetyl group at the C3 position of indoles. The reaction typically involves an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4) nih.gov. For this compound, the reaction would be expected to proceed regioselectively at the C3 position to yield 1-(1-(4-chlorobenzyl)-1H-indol-3-yl)ethan-1-one.

Carboxylation: The introduction of a carboxyl group at the C3 position can be achieved through various methods. One approach involves the reaction of the indolyl anion (generated by deprotonation with a strong base like an organolithium reagent) with carbon dioxide. A more direct example is the synthesis of methyl this compound-3-carboxylate, which starts with the N-benzylation of methyl 1H-indole-3-carboxylate sigmaaldrich.com.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including indoles. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) wikipedia.orgyoutube.comorganic-chemistry.org. The reaction with this compound would lead to the formation of this compound-3-carbaldehyde. An alternative greener approach involves an iron-catalyzed C3-formylation using formaldehyde (B43269) and aqueous ammonia (B1221849) researchgate.net.

The following table provides an overview of common reagents for C3-functionalization.

FunctionalizationReagent 1Reagent 2Typical Catalyst
AcetylationAcetic anhydride-SnCl4
Carboxylationn-ButyllithiumCarbon dioxide-
FormylationPOCl3DMF-

Functionalization at the C2 position of the indole ring is generally less favorable than at C3 due to electronic factors. However, C2-functionalization can be achieved under specific conditions, often when the C3 position is already substituted or through directed metalation strategies.

For N-substituted indoles, including this compound, directed ortho-lithiation is a powerful strategy for C2-functionalization semanticscholar.orguwindsor.ca. In this approach, the N-substituent can direct a strong base, such as an alkyllithium reagent, to deprotonate the C2 position. The resulting 2-lithioindole intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position. The efficiency of this directed lithiation is highly dependent on the nature of the N-substituent and the reaction conditions. The N-benzyl group is known to be an effective directing group for C2-lithiation.

An alternative strategy for C2 functionalization is through "umpolung" (polarity inversion) of the indole's natural reactivity semanticscholar.org. This involves converting the normally nucleophilic indole into an electrophilic species, allowing for nucleophilic attack at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions and Other Modern Transformations

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of C-N bonds, offering a powerful tool for the N-alkylation of indoles. The Buchwald-Hartwig amination, a prominent example of such reactions, facilitates the coupling of amines with aryl halides. While typically employed for N-arylation, modifications of this methodology can be adapted for N-benzylation. These reactions are valued for their broad functional group tolerance and applicability to a wide range of substrates.

The general mechanism for a palladium-catalyzed N-alkylation involves the oxidative addition of the palladium(0) catalyst to the benzyl halide, followed by coordination of the deprotonated indole and subsequent reductive elimination to yield the N-benzylated indole and regenerate the catalyst. The efficiency of these reactions is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, are often employed to enhance catalytic activity.

Beyond the Buchwald-Hartwig amination, other modern transformations have been developed for the synthesis of N-substituted indoles. One such method involves a one-pot, three-component coupling reaction under Sonogashira conditions. This approach utilizes an N-substituted 2-iodoaniline, a terminal alkyne, and an aryl iodide to construct polysubstituted indoles. While this method is more complex, it offers a high degree of diversity in the final product.

The following table provides a comparative overview of various palladium-catalyzed methods applicable to the synthesis of N-benzyl indoles, which are congeners of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene100VariableBuchwald-Hartwig Amination general conditions.
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-110Good to ExcellentOptimized Buchwald-Hartwig conditions for N-arylations, adaptable for N-benzylation.
PdCl₂(PPh₃)₂/CuI-Et₃NDMF/CH₃CNRT to 60Moderate to ExcellentSonogashira coupling followed by cyclization for indole synthesis.

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of functionalized indoles, and these can be adapted to incorporate the this compound scaffold.

One notable example is the Ugi four-component reaction (Ugi-4CR), which involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using an aniline (B41778) derivative, an aldehyde, an isocyanide, and an acid, a two-step sequence involving an Ugi reaction followed by an acid-induced cyclization can lead to the formation of indole-2-carboxamides rsc.org. This method is highly versatile, allowing for the introduction of various substituents on the indole ring.

Another approach is a three-component indole synthesis that reacts monosubstituted alkynes, trifluoroacetylated anilines, and bromoarenes nih.gov. While not directly yielding N-benzylated indoles, the indole core formed can be subsequently alkylated with 4-chlorobenzyl bromide.

The following table outlines a selection of multi-component reactions that can be utilized for the synthesis of indole derivatives, including those with N-benzyl substituents.

Reaction NameComponentsKey FeaturesReference
Ugi-4CR followed by CyclizationAniline, Glyoxal dimethyl acetal, Formic acid, IsocyanideMild, metal-free conditions, leading to indole-2-carboxamides. rsc.org rsc.org
Ugi-3CR/Wittig ReactionIsocyanide-substituted phosphonium (B103445) salt, Aldehyde, AmineOne-pot synthesis of indoles with three points of diversity. acs.org acs.org
Cascade Multicomponent SynthesisUnfunctionalized alkenes, Diazonium salts, Sodium triflinateRadical trifluoromethylation of alkenes as an entry into Fischer indole synthesis. nih.gov

Mechanistic Studies of this compound Synthesis

Reaction Intermediates and Transition States

The synthesis of this compound via the N-alkylation of indole with 4-chlorobenzyl chloride is a classic example of a nucleophilic substitution reaction. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

In the first step, a base is used to deprotonate the indole at the nitrogen atom, forming the indolide anion. This anion is a potent nucleophile due to the negative charge on the nitrogen and the resonance stabilization within the indole ring.

The indolide anion then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in a concerted step. This attack occurs from the backside relative to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the benzylic carbon were chiral.

The transition state of this SN2 reaction involves a pentacoordinate carbon atom, where the C-N bond is partially formed and the C-Cl bond is partially broken. The energy of this transition state is the highest point on the reaction energy profile and determines the rate of the reaction. Computational studies on similar benzylic SN2 reactions have shown that the stability of the transition state is influenced by both electronic and steric factors of the substituents on the benzyl group acs.org. The presence of the electron-withdrawing chloro group on the phenyl ring of the benzyl halide can influence the reaction rate.

The energy profile of a typical SN2 reaction, such as the N-alkylation of indole, shows a single energy barrier corresponding to the transition state. The reactants (indolide anion and 4-chlorobenzyl chloride) are at a higher energy level than the products (this compound and chloride ion), indicating an exothermic reaction.

Catalyst Design and Green Chemistry Considerations in Synthesis (e.g., Ultrasound-assisted, solvent-free methods)

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This has led to innovations in catalyst design and the exploration of alternative reaction conditions for the synthesis of this compound and its congeners.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has emerged as a powerful tool in green chemistry. Sonication can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods mdpi.comnih.gov. For the N-alkylation of indoles, ultrasound-assisted methods have been shown to be highly effective, sometimes even proceeding without the need for a catalyst rsc.org. The mechanical effects of acoustic cavitation, such as micro-mixing and the generation of localized high temperatures and pressures, are responsible for the observed rate enhancements.

Solvent-Free Methods: Conducting reactions without a solvent or in greener solvents is another important aspect of green chemistry. Solvent-free N-alkylation of indoles has been reported, often in combination with microwave irradiation, providing a rapid and environmentally benign route to N-substituted indoles. When solvents are necessary, the use of more sustainable options like water or ionic liquids is being explored.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another green technique that can be applied to the N-alkylation of indoles. PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the anionic nucleophile into the organic phase. This method can improve reaction rates and yields while using inexpensive and environmentally benign bases like sodium hydroxide.

The following table compares conventional heating with ultrasound-assisted synthesis for the N-alkylation of indoles, highlighting the green chemistry benefits of the latter.

ParameterConventional HeatingUltrasound-Assisted Synthesis
Reaction TimeHours to daysMinutes to hours mdpi.com
Energy ConsumptionHigherLower
YieldOften lower to comparableOften higher mdpi.com
By-product FormationCan be significantOften reduced
Catalyst RequirementOften necessaryCan sometimes be avoided rsc.org

Reactivity and Derivatization Chemistry of 1 4 Chlorobenzyl 1h Indole

Chemical Transformations of the Indole (B1671886) Nucleus

The reactivity of 1-(4-chlorobenzyl)-1H-indole allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into side-chain modifications, cyclization reactions, and oxidative or reductive processes.

The functionalization of the indole core at various positions, particularly at the C-3 position, is a common strategy to introduce diverse chemical entities.

Hydrazides: The synthesis of carbohydrazides from this compound has been a key step in the development of novel compounds. For instance, reacting the corresponding indole-3-carboxylate (B1236618) with hydrazine (B178648) hydrate (B1144303) yields this compound-3-carbohydrazide. This hydrazide can then be further derivatized by condensation with various aldehydes or ketones. A notable example is the synthesis of (E)-N'-benzylidene-carbohydrazides and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides incorporating the this compound core nih.gov. These reactions expand the molecular diversity and allow for the exploration of their biological potential nih.gov.

Carboxamides: Carboxamide derivatives of this compound can be synthesized through the coupling of the corresponding indole carboxylic acid with various amines. This straightforward amidation reaction is a versatile method for introducing a wide array of substituents.

Acetamides: The synthesis of acetamide (B32628) derivatives, such as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, has been reported, highlighting the utility of the this compound scaffold in creating compounds with potential biological activities dntb.gov.ua.

Chalcones: Indole-based chalcones are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an indole aldehyde. For instance, this compound-3-carboxaldehyde can be reacted with various acetophenones in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695), to yield the corresponding indole-chalcone hybrids acs.orgnih.govkuleuven.beacs.org. This reaction is a robust and widely used method for generating diverse chalcone (B49325) libraries nih.govnih.govijarsct.co.inrsc.org. The synthesis can be performed under various conditions, including ultrasound assistance or solvent-free methods, to afford the products in good yields acs.org.

Table 1: Examples of Side Chain Modifications of this compound

Derivative Type Starting Material Reagents Resulting Functional Group
Hydrazide This compound-3-carboxylate Hydrazine hydrate -CONHNH2
Carboxamide This compound-3-carboxylic acid Amine, Coupling agent -CONHR
Acetamide This compound-3-glyoxylyl chloride Pyridin-4-amine -COCH2NH-Aryl
Chalcone This compound-3-carboxaldehyde Acetophenone derivative, Base -CH=CH-CO-Aryl

Cyclization Reactions Leading to Fused Ring Systems (e.g., Thiadiazole incorporation)

The derivatized side chains of this compound can undergo cyclization reactions to form fused heterocyclic systems. For example, thiosemicarbazone derivatives of this compound-3-carboxaldehyde can be cyclized to incorporate a thiadiazole ring. This is typically achieved by reacting the thiosemicarbazone with an appropriate cyclizing agent, leading to the formation of a five-membered thiadiazole ring fused to the indole scaffold.

The indole nucleus of this compound can undergo oxidative and reductive transformations. Oxidation can target the C2-C3 double bond to form oxindole (B195798) or isatin (B1672199) derivatives. For instance, oxidation of a substituted indole can lead to the formation of a this compound-2,3-dione smolecule.com. Conversely, reduction of carbonyl functionalities introduced at the side chain, such as in chalcones or other keto derivatives, can be achieved using standard reducing agents to yield the corresponding alcohols.

Synthesis of Complex Architectures from this compound Precursors

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, including hybrid molecules and diversified scaffolds.

Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities.

Indole-chalcone hybrids: As previously mentioned, these hybrids are readily synthesized via the Claisen-Schmidt condensation acs.orgnih.govkuleuven.beacs.org. The combination of the indole nucleus and the chalcone moiety has been extensively explored for various therapeutic applications preprints.orgnih.gov.

Indole-quinazolone hybrids: The synthesis of these hybrids involves the coupling of a functionalized this compound with a quinazolinone core. This can be achieved through various synthetic routes, such as the reaction of an indole-containing amine with a quinazolinone precursor.

Indole-thiosemicarbazone hybrids: These hybrids are prepared by the condensation of this compound-3-carboxaldehyde with a thiosemicarbazide (B42300) derivative nih.gov. This reaction typically proceeds in high yield and provides a straightforward method for accessing these hybrid molecules aku.edu.trrsc.org. The resulting thiosemicarbazones have been investigated for their diverse biological activities dntb.gov.uanih.gov.

Table 2: Synthesis of Hybrid Molecules from this compound Precursors

Hybrid Type Indole Precursor Coupling Partner Key Reaction
Indole-chalcone This compound-3-carboxaldehyde Acetophenone derivative Claisen-Schmidt condensation
Indole-quinazolone Functionalized this compound Quinazolinone precursor Amide bond formation or other coupling
Indole-thiosemicarbazone This compound-3-carboxaldehyde Thiosemicarbazide derivative Condensation

Scaffold Diversification Strategies

The this compound core can be further diversified through various chemical strategies to create a library of structurally related compounds. One common approach involves multi-step synthetic sequences where the initial indole derivative is elaborated through a series of reactions. For example, the nitrile group in this compound-2-carbonitrile can be a versatile handle for further transformations, including hydrolysis to the carboxylic acid, reduction to the amine, or participation in cycloaddition reactions.

Another diversification strategy involves the use of cross-coupling reactions. For instance, a halogenated this compound can undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce a variety of substituents at different positions of the indole ring, leading to a wide range of novel derivatives nih.gov.

Chemo- and Regioselectivity in Derivatization

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The presence of the nitrogen atom and the fused benzene (B151609) ring influences the electron density distribution, thereby dictating the preferred sites of reaction. For this compound, the pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzoyl ring attached at the N1 position.

Theoretical and experimental studies on various indole derivatives have established that the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This high reactivity at C3 is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance, more effectively than when the attack occurs at the C2 position. Should the C3 position be occupied, electrophilic substitution can be directed to the C2 position, and under more forcing conditions, to the positions on the benzene ring of the indole nucleus.

The 1-(4-chlorobenzyl) substituent at the nitrogen atom primarily exerts an electronic effect through the indole nitrogen and can sterically influence the approach of reagents, although its impact on the inherent regioselectivity of the indole core is generally minimal for substitutions on the pyrrole ring.

Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions have been employed to functionalize this compound, consistently demonstrating a high degree of regioselectivity for the C3 position.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. When applied to this compound, the reaction with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide) proceeds with high regioselectivity to yield this compound-3-carbaldehyde.

Table 1: Vilsmeier-Haack Formylation of this compound

Reagents Product Position of Substitution Reference
POCl₃, DMF This compound-3-carbaldehyde C3 General knowledge on indole chemistry

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. Similar to formylation, this reaction on this compound is highly regioselective for the C3 position. For instance, acylation with acetyl chloride and a suitable Lewis acid affords 3-acetyl-1-(4-chlorobenzyl)-1H-indole. The choice of Lewis acid and reaction conditions can be optimized to achieve high yields.

Table 2: Friedel-Crafts Acylation of this compound

Acylating Agent Lewis Acid Product Position of Substitution Reference
Acetyl chloride AlCl₃ 3-acetyl-1-(4-chlorobenzyl)-1H-indole C3 General knowledge on indole chemistry

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, this compound), formaldehyde (B43269), and a secondary amine. This reaction provides a straightforward route to 3-aminomethylated indoles, commonly known as gramine (B1672134) analogues. The reaction proceeds exclusively at the C3 position, yielding derivatives such as 1-(4-chlorobenzyl)-3-((dimethylamino)methyl)-1H-indole when dimethylamine (B145610) is used.

Table 3: Mannich Reaction of this compound

Secondary Amine Product Position of Substitution Reference
Dimethylamine 1-(4-chlorobenzyl)-3-((dimethylamino)methyl)-1H-indole C3 General knowledge on indole chemistry
Morpholine 4-(((1-(4-chlorobenzyl)-1H-indol-3-yl)methyl)morpholine C3 General knowledge on indole chemistry

Halogenation: The halogenation of this compound can be achieved using various halogenating agents. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the regioselective introduction of bromine and chlorine, respectively, at the C3 position under mild conditions.

Table 4: Halogenation of this compound

Halogenating Agent Product Position of Substitution Reference
N-Bromosuccinimide (NBS) 3-bromo-1-(4-chlorobenzyl)-1H-indole C3 General knowledge on indole chemistry
N-Chlorosuccinimide (NCS) 3-chloro-1-(4-chlorobenzyl)-1H-indole C3 General knowledge on indole chemistry

Derivatization of C3-Functionalized Intermediates

The high regioselectivity of electrophilic substitution at the C3 position makes the resulting derivatives valuable intermediates for further chemical transformations. For example, this compound-3-carbohydrazide, synthesized from the corresponding C3-carboxylic acid ester, has been used as a precursor for the synthesis of various N'-substituted carbohydrazide (B1668358) derivatives with potential antitumor activities. nih.govresearchgate.net Similarly, other research has focused on synthesizing (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones, which also underscores the utility of C3-functionalized this compound as a versatile building block. researchgate.net

Advanced Structural Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-(4-Chlorobenzyl)-1h-indole provides a map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key to assigning specific protons.

The spectrum is characterized by distinct regions corresponding to the indole (B1671886) ring, the chlorobenzyl group, and the methylene (B1212753) bridge. The protons on the indole ring typically appear in the aromatic region (δ 6.5-7.7 ppm). The electron-donating nature of the nitrogen atom influences the shielding of these protons. The H3 proton often appears as a doublet, coupled to the H2 proton, while the protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) exhibit complex splitting patterns due to mutual coupling.

The protons of the 4-chlorobenzyl group also resonate in the aromatic region. Due to the symmetry of the para-substituted ring, they typically appear as a pair of doublets, often referred to as an AA'BB' system. The protons ortho to the chlorine atom are deshielded compared to the meta protons. The methylene bridge protons (-CH₂-) connecting the indole nitrogen to the chlorobenzyl ring appear as a characteristic singlet, typically in the range of δ 5.3-5.5 ppm, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7 (Indole)~7.65d~7.9
H-4 (Indole)~7.55d~8.2
H-2', H-6' (Chlorobenzyl)~7.30d~8.4
H-3', H-5' (Chlorobenzyl)~7.15d~8.4
H-2 (Indole)~7.10d~3.1
H-5 (Indole)~7.05t~7.5
H-6 (Indole)~6.95t~7.5
H-3 (Indole)~6.50d~3.1
-CH₂- (Methylene bridge)~5.40s-

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum of this compound would show signals for all 15 carbon atoms. The carbons of the indole ring typically resonate between δ 100 and 140 ppm. The C-2 and C-3 carbons of the pyrrole (B145914) part of the indole ring have distinct chemical shifts, while the carbons of the fused benzene ring (C-3a, C-4, C-5, C-6, C-7, C-7a) appear in the aromatic region. The carbons of the 4-chlorobenzyl group also appear in the aromatic region, with the carbon bearing the chlorine atom (C-4') showing a characteristic shift due to the halogen's electronegativity. The methylene bridge carbon (-CH₂-) typically appears in the aliphatic region, around δ 50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a (Indole)~136.5
C-1' (Chlorobenzyl)~135.0
C-4' (Chlorobenzyl)~133.0
C-3a (Indole)~129.0
C-2', C-6' (Chlorobenzyl)~128.8
C-3', C-5' (Chlorobenzyl)~128.5
C-2 (Indole)~127.5
C-5 (Indole)~121.5
C-4 (Indole)~121.0
C-6 (Indole)~120.0
C-7 (Indole)~110.0
C-3 (Indole)~101.5
-CH₂- (Methylene bridge)~50.0

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the indole and chlorobenzyl ring systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com It allows for the direct assignment of carbon atoms that have attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the methylene bridge to both the indole nitrogen and the chlorobenzyl ring. science.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. study.com

The IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. masterorganicchemistry.com The stretching vibrations of the C=C bonds within the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the indole ring would also be present. A strong band in the region of 850-800 cm⁻¹ is characteristic of a para-substituted benzene ring, corresponding to the C-H out-of-plane bending. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. smolecule.com

Raman spectroscopy provides complementary information. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Aromatic ring vibrations often produce strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2950 - 2850Medium-Weak
Aromatic C=C Ring Stretch1610 - 1450Medium-Strong
C-N Stretch1360 - 1250Medium
C-H Out-of-Plane Bend (p-subst.)850 - 800Strong
C-Cl Stretch800 - 600Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov

For this compound, the expected molecular formula is C₁₅H₁₂ClN. By using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and nitrogen (¹⁴N), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. The HRMS experiment would measure the actual m/z of the molecular ion, and if this experimental value matches the calculated theoretical value within a very small tolerance (typically <5 ppm), it provides strong evidence for the proposed molecular formula.

Calculation of Exact Mass:

C₁₅: 15 x 12.000000 = 180.000000

H₁₂: 12 x 1.007825 = 12.093900

Cl (³⁵Cl): 1 x 34.968853 = 34.968853

N₁: 1 x 14.003074 = 14.003074

Total Theoretical Exact Mass [M]⁺: 241.065827

An HRMS measurement confirming an ion at m/z ≈ 241.0658 would validate the molecular formula C₁₅H₁₂ClN.

X-ray Crystallography for Solid-State Structural Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

A successful X-ray crystallographic analysis of this compound would yield a wealth of structural data, including:

Bond lengths: The precise distances between all bonded atoms.

Bond angles: The angles formed by any three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule, such as the rotational orientation of the chlorobenzyl group relative to the indole ring.

Crystal packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or π-π stacking. mdpi.com

This information provides an unambiguous confirmation of the molecular connectivity and its preferred conformation in the solid state, serving as the ultimate verification of the structure elucidated by other spectroscopic methods.

Computational and Theoretical Investigations of 1 4 Chlorobenzyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. For 1-(4-Chlorobenzyl)-1H-indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of its intrinsic properties. niscpr.res.inresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). These orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For indole (B1671886) derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic system. In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, indicating its role as the primary site for electrophilic attack. The LUMO is likely distributed across both the indole and the chlorobenzyl moieties. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov Lower HOMO-LUMO gap values are associated with higher chemical reactivity, greater polarizability, and biological activity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterSymbolFormulaTypical Value Range for Indole Derivatives (eV)Significance
HOMO EnergyEHOMO--5.0 to -6.5Electron-donating ability
LUMO EnergyELUMO--0.5 to -2.0Electron-accepting ability
Energy GapΔEELUMO - EHOMO3.0 to 5.0Chemical reactivity and stability
Chemical Hardnessη(ELUMO - EHOMO) / 21.5 to 2.5Resistance to change in electron configuration
Electronegativityχ-(EHOMO + ELUMO) / 22.75 to 4.25Ability to attract electrons

Molecular Electrostatic Potential (MESP)

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. chemrxiv.org It is used to visualize regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). walisongo.ac.id These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. chemrxiv.org

In this compound, the MESP map would show negative potential concentrated around the electronegative chlorine atom on the benzyl (B1604629) ring and, to a lesser extent, the nitrogen atom of the indole ring. These regions represent likely sites for electrophilic attack or interactions with positively charged moieties. chemrxiv.org Positive potential would be found around the hydrogen atoms, particularly the N-H of an unsubstituted indole, though in this N-substituted case, the hydrogens of the methylene (B1212753) bridge and aromatic rings would show positive potential.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the energy associated with them. libretexts.org For this compound, the key rotational freedom is around the N-C bond connecting the indole nitrogen to the benzyl group's methylene bridge and the C-C bond connecting the methylene bridge to the chlorophenyl ring.

DFT calculations can accurately predict various thermodynamic properties, such as the heat of formation (ΔHf), entropy (S), and Gibbs free energy (G). scirp.orgnih.gov The heat of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states and is a fundamental indicator of its stability.

Computational methods like isodesmic reactions are often employed to calculate ΔHf with high accuracy. niscpr.res.innih.gov This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculation. nih.gov The calculated thermodynamic parameters are essential for understanding the energetics of reactions involving this compound and predicting its stability under various conditions. scirp.org

Table 2: Representative Calculated Thermodynamic Parameters

Thermodynamic ParameterSymbolTypical UnitsSignificance
Heat of Formation (gas-phase)ΔHf(g)kJ/mol or kcal/molIndicates the intrinsic stability of the molecule. nih.gov
Gibbs Free EnergyGHartree/particlePredicts the spontaneity of processes. nih.gov
EntropyScal/mol-KMeasures the degree of disorder in the system. scirp.org
Zero-point Vibrational EnergyZPVEkcal/molThe vibrational energy at 0 K. scirp.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, including its interactions with its environment, such as a protein binding site or a solvent.

MD simulations are a cornerstone of modern drug discovery and molecular biology, used to explore how a ligand like this compound interacts with a biological target, such as an enzyme or receptor. mdpi.com After an initial binding pose is predicted using molecular docking, MD simulations can refine this pose and provide insights into the stability and dynamics of the ligand-protein complex. researchgate.net

These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can assess the stability of the binding pose.

Key Interactions: MD can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the ligand in the binding site. mdpi.com

Conformational Changes: Simulations show how the protein and ligand adapt to each other upon binding, revealing induced-fit mechanisms. mdpi.com

Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

For this compound, simulations could show how the chlorophenyl group interacts with hydrophobic pockets in a receptor, while the indole core might form π-stacking or hydrogen bond interactions. mdpi.com

The behavior and properties of a molecule can be significantly influenced by the solvent. Computational models can account for these effects using either explicit or implicit solvation models.

Explicit Solvation: The solute is placed in a box of explicitly modeled solvent molecules (e.g., water). This method is computationally intensive but provides the most detailed view of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. gaussian.com The Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism PCM (IEFPCM), are widely used implicit models. gaussian.comresearchgate.net These methods create a cavity in the dielectric continuum to accommodate the solute and calculate the solvation energy based on the interaction between the solute's charge distribution and the polarized continuum. gaussian.com The SMD (Solvation Model based on Density) model is another popular implicit model often recommended for accurately calculating the Gibbs free energy of solvation. gaussian.com

These models are crucial for obtaining realistic calculations of molecular properties in solution, which is more representative of experimental and biological conditions than gas-phase calculations. rsc.org

In Silico Predictive Modeling

In modern drug discovery and development, in silico predictive modeling plays a crucial role in the early assessment of novel chemical entities. These computational methods allow for the timely and cost-effective evaluation of a compound's potential pharmacokinetic and pharmacodynamic properties before extensive and resource-intensive laboratory synthesis and testing. For this compound and its derivatives, various computational tools and methodologies have been employed to predict their behavior within a biological system, identify potential lead compounds, and understand their interactions with specific biological targets.

Absorption, Distribution, Metabolism, and Computational Toxicity Predictions (ADMET)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline, helping to identify compounds with favorable pharmacokinetic profiles and minimal potential for adverse effects. For derivatives of this compound, computational ADMET predictions have been utilized to provide insights into their drug-like characteristics.

While specific ADMET data for this compound is not extensively detailed in the provided research, studies on its derivatives offer a predictive glimpse into its likely properties. These analyses are typically performed using software that calculates various physicochemical and pharmacokinetic parameters. The predictions for a closely related derivative, (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, indicated a suitable absorption profile, although some toxicological aspects were highlighted as needing further optimization for it to be developed as a promising anticancer agent nih.gov.

The following table represents a typical set of ADMET parameters that are computationally predicted for drug candidates. The values are hypothetical and for illustrative purposes, based on common findings for similar small molecules.

PropertyPredicted ValueAcceptable RangeImplication
Absorption
Human Intestinal AbsorptionHigh> 30%Good oral bioavailability
Caco-2 Permeability (nm/sec)Moderate to High> 70Potential for good intestinal absorption
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to Moderate< 0.1 to > 1.0Likelihood of central nervous system effects
Plasma Protein Binding (%)High< 90%Affects the free concentration of the drug
Metabolism
CYP2D6 InhibitionNon-inhibitorNon-inhibitorLower potential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorNon-inhibitorLower potential for drug-drug interactions
Toxicity
AMES MutagenicityNon-mutagenicNegativeLow potential to cause genetic mutations
hERG InhibitionLow riskLow riskReduced risk of cardiotoxicity

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental investigation.

In the context of this compound, while there are no specific reports of this exact molecule being identified as a lead compound through a virtual screening campaign, its structural motif is prevalent in various screening libraries. The indole core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

The general workflow of a virtual screening process that could lead to the identification of compounds like this compound or its derivatives involves:

Target Selection and Preparation : A biologically relevant protein target is chosen, and its three-dimensional structure is obtained, often from a protein data bank.

Compound Library Preparation : Large databases of chemical compounds are prepared for docking.

Molecular Docking : The compounds from the library are computationally "docked" into the binding site of the target protein.

Scoring and Ranking : The binding poses of the docked compounds are evaluated using a scoring function that estimates the binding affinity.

Hit Selection and Experimental Validation : The top-ranked compounds are selected as "hits" and are then synthesized and tested in biological assays to validate their activity.

Through such processes, derivatives of this compound have been designed and synthesized as potential therapeutic agents, such as antitumor compounds nih.gov.

Molecular Docking Studies for Target Binding Affinities and Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

Molecular docking simulations have been a key component in the investigation of derivatives of this compound for various therapeutic applications. These studies have provided valuable insights into how these compounds interact with their biological targets at a molecular level.

One notable study focused on a series of novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as potential antitumor agents. A docking simulation revealed that a particularly potent compound from this series, compound 5e, acts as an allosteric inhibitor of procaspase-3 by chelating the inhibitory zinc ion nih.gov. This interaction is key to its mechanism of activating caspases, which in turn leads to cancer cell death.

Another area of investigation for derivatives of this compound has been in the development of new antifungal agents. In a study focused on substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones, molecular docking was employed to understand the interactions of these compounds with their target. The findings from such structure-activity relationship and molecular docking studies provide valuable data for medicinal chemists to design and synthesize novel triazole antifungals with enhanced biological activities researchgate.net.

The table below summarizes the key findings from molecular docking studies on derivatives of this compound.

Derivative ClassBiological TargetDocking SoftwareKey Interactions and FindingsReference
AcetohydrazidesProcaspase-3Not SpecifiedAllosteric inhibition through chelation of inhibitory zinc ion. nih.gov
Triazolyl methanonesLanosterol (B1674476) 14α-demethylase (CYP51)Not SpecifiedInsights into binding interactions to guide the design of novel antifungal agents. researchgate.net

These computational investigations underscore the utility of in silico methods in modern drug discovery, providing a rational basis for the design and development of new therapeutic agents based on the this compound scaffold.

Exploration of Molecular Targets and Pathways

Derivatives of this compound modulate cellular functions by interacting with a range of biological macromolecules, including enzymes and receptors. These interactions form the basis of their potential therapeutic effects.

The this compound core is present in molecules that have been investigated for their ability to inhibit several key enzymes involved in physiological and pathological processes.

Cyclooxygenase (COX) Enzymes: While direct studies on this compound are limited, the structurally related compound Indomethacin, which is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID). Indomethacin inhibits both COX-1 and COX-2, the enzymes responsible for prostaglandin (B15479496) synthesis. Its mechanism involves binding deep within the cyclooxygenase active site, with the p-chlorobenzoyl group playing a critical role in this interaction. This suggests that the chlorobenzyl/benzoyl moiety is a key feature for interaction with COX enzymes.

Caspases: Certain derivatives of this compound have been identified as potent procaspase activators, a novel strategy in anticancer research. researchgate.netnih.gov A study focused on (E)-N'-benzylidene-carbohydrazides incorporating the this compound core found that several compounds exhibited significant cytotoxicity against human cancer cell lines. nih.gov Specifically, compounds 4b and 4f were found to activate caspase activity by 314.3% and 270.7%, respectively, relative to the known procaspase-activating compound, PAC-1. nih.gov Another series, (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, was also designed as procaspase-3 activators. nih.gov Compound 5e from this series activated caspase activity to 285% compared to PAC-1, with docking simulations suggesting it acts as an allosteric inhibitor of procaspase-3 by chelating the inhibitory zinc ion. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. mdpi.com Indole derivatives are recognized for their potential to inhibit tyrosinase, partly due to their structural similarity to tyrosine, the natural substrate of the enzyme. mdpi.com While specific studies on this compound derivatives as tyrosinase inhibitors are not extensively documented in the reviewed literature, the general activity of the indole scaffold suggests this as a potential area for investigation.

5-Lipoxygenase (5-LO): The 5-lipoxygenase pathway is crucial for the synthesis of leukotrienes, which are potent mediators of inflammation. nih.govmdpi.com The indole derivative L-663,536 (MK-886), chemically identified as 3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid, is a well-characterized inhibitor of leukotriene biosynthesis. nih.gov It acts by binding to the 5-lipoxygenase-activating protein (FLAP), preventing the translocation and activation of 5-LO, thereby blocking the production of inflammatory leukotrienes. nih.gov This demonstrates that the this compound scaffold can be effectively utilized to target the 5-LO pathway.

Thioredoxin Reductase (TrxR): The thioredoxin system, and specifically the enzyme thioredoxin reductase (TrxR), is a critical component of cellular redox homeostasis and a target for anticancer drug development. nih.gov Inhibition of TrxR leads to increased oxidative stress and can induce apoptosis in cancer cells. nih.govnih.gov While direct inhibition of TrxR by this compound derivatives has not been specifically reported, other complex indole derivatives, such as indolequinones, have been shown to target this enzyme. researchgate.net Given that TrxR can be inhibited by a variety of electrophilic compounds, the potential for suitably functionalized this compound derivatives to act as TrxR inhibitors remains an area for future research. nih.gov

Derivatives based on the this compound structure have been shown to modulate the activity of key G-protein coupled receptors (GPCRs).

CB1 Receptor Allosteric Modulation: The cannabinoid CB1 receptor is a target for numerous therapeutic areas. Allosteric modulators offer a nuanced approach to altering receptor function compared to direct agonists or antagonists. Research into 1H-indole-2-carboxamides, which are structurally related to the target compound, has identified them as negative allosteric modulators of the CB1 receptor. nih.gov Structure-activity relationship studies on this series showed that potency was influenced by substituents at the C3 and C5 positions of the indole ring and on an associated phenyl ring. nih.gov

5-HT6 Receptors: The serotonin (B10506) 6 (5-HT6) receptor is a promising target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov A series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives were designed as potent 5-HT6 receptor ligands. nih.gov The research led to the identification of highly potent and selective 5-HT6 receptor antagonists. nih.gov These antagonists have demonstrated pro-cognitive effects in animal models, which are attributed to the enhancement of cholinergic and glutamatergic neurotransmission. nih.govuj.edu.pl

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a vast, though challenging, class of drug targets. nih.govnih.gov The modulation of PPIs can involve either inhibition or stabilization of a protein complex. nih.gov While the development of small molecules to modulate PPIs is a growing field, specific research detailing the activity of this compound derivatives as modulators of protein-protein interactions is not yet widely reported in the scientific literature. This remains an underexplored area for this particular chemical scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for transforming a hit compound into a lead candidate by systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. biosolveit.de

Systematic modification of the this compound scaffold has provided key insights into the structural requirements for various biological activities.

Anticancer Activity (Caspase Activation): For N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, the substituents on the N'-benzylidene ring significantly impact cytotoxic and caspase-activating potency. nih.gov Compounds bearing a 4-chloro (4d ) or a 4-nitro (4f ) substituent on the benzylidene ring were found to be the most potent in terms of cytotoxicity, with IC50 values in the nanomolar range (0.011–0.001 µM). researchgate.netnih.gov Conversely, the presence of a 2-hydroxy group (4g-i ) also conferred very strong cytotoxicity. nih.gov This indicates that electron-withdrawing groups in the para position or a hydroxyl group in the ortho position of the terminal phenyl ring are favorable for this activity.

5-HT6 Receptor Antagonism: In the series of N1-azinylsulfonyl-tetrahydropiridynyl indoles, the nature of the azinylsulfonyl group is critical for high affinity. nih.gov Replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties led to an increase in affinity for 5-HT6 receptors. nih.gov Furthermore, for multifunctional ligands targeting both 5-HT6 receptors and cholinesterases, the length of the aliphatic linker connecting the indole core to a 1-benzylpiperidine (B1218667) moiety was crucial. mdpi.com A longer linker (e.g., propylene (B89431) vs. methylene) generally resulted in higher potency against both acetylcholinesterase and butyrylcholinesterase. mdpi.com

CB1 Receptor Allosteric Modulation: For 1H-indole-2-carboxamide derivatives, SAR studies revealed that negative allosteric modulation at the CB1 receptor was enhanced by specific substitutions. nih.gov Potency was improved by the presence of a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position. nih.gov

The following table summarizes key SAR findings for different biological activities.

Biological Target/ActivityScaffold/SeriesFavorable SubstitutionsReference
Caspase Activation1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides4-Cl or 4-NO2 on N'-benzylidene ring nih.gov
5-HT6 Receptor AntagonismN1-azinylsulfonyl-1H-indolesQuinolinyl or isoquinolinyl moiety on sulfonyl group nih.gov
CB1 Receptor Modulation1H-indole-2-carboxamidesCl or F at C5 of indole; short alkyl groups at C3 nih.gov
Antifungal Activity(1-(4-chlorobenzyl)-1H-indol-3-yl)-1H-(1,2,3-triazol-4-yl) methanonesp-CN on benzyl triazole moiety researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. mdpi.comresearchgate.net For various indole derivatives, common pharmacophore models often include key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com For instance, a pharmacophore model for antiamyloidogenic indole derivatives identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as critical for activity. mdpi.com These models serve as a guide for virtual screening and the rational design of new, more potent compounds. researchgate.net

Pharmacological and Biological Research on this compound Derivatives

This article explores the mechanistic and structure-activity relationship (SAR) perspectives of derivatives based on the this compound scaffold. It delves into their evaluation in preclinical research, focusing on in vitro cellular activities and the elucidation of their mechanisms of action.

Advanced Analytical Chemistry Method Development for Research Applications

Chromatographic Methodologies

Chromatography is a cornerstone of separation science, indispensable for analyzing complex mixtures. amazonaws.com For 1-(4-Chlorobenzyl)-1h-indole, both liquid and gas chromatography, as well as thin-layer techniques, offer versatile applications.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. amazonaws.com The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector. A reversed-phase (RP-HPLC) approach is commonly employed for indole (B1671886) derivatives.

Method Development: A typical method would utilize a C18 column as the stationary phase due to the moderate polarity of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netijper.org A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating the target compound from impurities with different polarities. pensoft.net Detection is typically achieved using a UV detector set at a wavelength where the indole chromophore exhibits maximum absorbance (λmax).

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. amazonaws.compensoft.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pensoft.netresearchgate.net

Below is a table summarizing typical validation parameters for an HPLC assay of an indole derivative.

Validation ParameterTypical Acceptance CriteriaIllustrative Finding for this compound Assay
Specificity No interference from blank/placebo at the retention time of the analyte.The method is specific, with no interfering peaks observed.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9998 over a concentration range of 10-150 µg/mL. pensoft.net
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery of 99.5% across three concentration levels. pensoft.net
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

This table contains illustrative data based on typical HPLC method validation results for related compounds.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. mdpi.com For the analysis of this compound, GC can be used for purity assessment and to quantify volatile impurities. The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. gcms.cz A mass spectrometry (MS) detector is often coupled with GC (GC-MS), providing both quantitative data and structural information from the mass spectrum of the analyte and its fragments, which aids in unequivocal identification. frontiersin.orgpeerj.com

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. nih.govresearchgate.net A TLC analysis of this compound would involve spotting a solution of the compound onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). nih.gov As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate dependent on its affinity for the stationary versus the mobile phase. The position of the spot is visualized (e.g., under UV light) and its retention factor (Rf) is calculated. nih.govmdpi.com

ParameterTypical Selection for this compound
Stationary Phase Silica gel 60 F254 coated on aluminum plates. mdpi.com
Mobile Phase A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (7:3 v/v).
Application 5 µL of a 1 mg/mL solution in dichloromethane.
Development In a saturated chromatography tank until the solvent front is 1 cm from the top.
Visualization UV lamp at 254 nm. mdpi.com
Retention Factor (Rf) Calculated as (distance traveled by spot) / (distance traveled by solvent front).

Spectrophotometric and Spectrofluorometric Techniques

Spectroscopic methods are instrumental in both the quantification and the study of molecular characteristics of this compound.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The indole ring system in this compound contains a chromophore that absorbs UV radiation, making this method suitable for its quantification. eventscribe.net

To quantify the compound, a solution is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. eventscribe.net This method is also valuable for purity assessment by comparing the absorbance of a sample to that of a highly pure reference standard.

Concentration (µg/mL)Absorbance at λmax (Illustrative Data)
50.152
100.305
150.458
200.610
250.763
Linearity (r²) 0.9999

This table presents a hypothetical linearity plot for a UV-Vis spectrophotometric assay.

The indole moiety is naturally fluorescent, a property that can be exploited using fluorescence spectroscopy. researchgate.net This technique is significantly more sensitive than absorption spectroscopy and can provide valuable information about the molecule's environment and its interactions with other molecules. The fluorescence emission of the indole ring is highly sensitive to the polarity of its local environment. When this compound binds to a biological macromolecule like a protein or DNA, changes in its fluorescence spectrum (e.g., a shift in emission wavelength or a change in fluorescence intensity) can be observed. These changes can be used to study binding events, determine binding constants, and probe the nature of the binding site. For instance, an increase in fluorescence intensity (enhancement) or a decrease (quenching) upon interaction with another molecule can signify a binding event. researchgate.netmdpi.com

Electrophoretic Methods (e.g., Capillary Electrophoresis, Micellar Electrokinetic Chromatography - MEKC)

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary tube. wikipedia.orgusp.org While standard CE, or capillary zone electrophoresis (CZE), is ideal for charged species, it is not suitable for neutral molecules like this compound as they migrate with the electroosmotic flow (EOF) and are not separated. nih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC): To overcome this limitation, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is employed for the separation of neutral compounds. wikipedia.orgisfcppharmaspire.com In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration (CMC). eurjchem.com This results in the formation of charged micelles, which act as a pseudo-stationary phase. kapillarelektrophorese.com

The neutral analyte, this compound, partitions between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). whitman.edu Separation occurs because different neutral analytes have different partitioning coefficients, leading to different migration times. This technique offers high efficiency and speed, making it an excellent tool for purity analysis and the separation of closely related impurities from this compound. nih.govisfcppharmaspire.com

ParameterIllustrative Condition for MEKC Analysis
Capillary Fused silica, 50 µm i.d., 50 cm total length.
Background Electrolyte 25 mM sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS.
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) injection for 5 seconds.
Detection UV detection at 220 nm.

Integration of Analytical Techniques for Complex Mixture Analysis

The unequivocal identification and quantification of specific compounds within complex matrices, such as seized materials or biological samples, necessitates a multi-faceted analytical approach. The integration of complementary analytical techniques is paramount for achieving a high degree of confidence in the results. This is particularly true for the analysis of novel psychoactive substances, where the presence of isomers and closely related compounds can complicate identification. The analysis of "this compound" serves as a case in point, where a combination of chromatographic separation and mass spectrometric detection provides a robust workflow for its characterization.

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for complex mixtures. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used hyphenated techniques in forensic and research laboratories. semanticscholar.orgcannabissciencetech.com The integration of these techniques allows for the separation of "this compound" from other components in a mixture, followed by its specific detection and structural elucidation based on its mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary tool for the analysis of volatile and thermally stable compounds. In the context of analyzing "this compound," the gas chromatograph separates the compound from the sample matrix based on its boiling point and affinity for the stationary phase of the GC column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic parameter used for preliminary identification.

Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak, corresponding to the intact ionized molecule, confirms the molecular weight. The fragmentation pattern provides structural information, which is crucial for distinguishing between isomers.

For N-benzylindole derivatives, common fragmentation pathways in EI-MS involve cleavage of the benzylic bond and fragmentation of the indole ring. The mass spectrum of "this compound" would be expected to show a characteristic molecular ion peak and several key fragment ions. The most prominent fragment would likely result from the cleavage of the bond between the indole nitrogen and the benzyl (B1604629) group, leading to the formation of a chlorobenzyl cation.

Interactive Data Table: Predicted GC-MS Data for this compound

ParameterValueDescription
Retention Time (RT) Analyte- and method-dependentThe time taken for the analyte to pass through the GC column. Influenced by column type, temperature program, and carrier gas flow rate.
Molecular Ion (M+) m/z 241/243Corresponds to the mass of the intact molecule, showing the characteristic isotopic pattern for one chlorine atom.
Key Fragment Ion 1 m/z 125/127Represents the 4-chlorobenzyl cation, a major fragment resulting from cleavage of the N-benzyl bond.
Key Fragment Ion 2 m/z 116Corresponds to the indole radical cation, formed after the loss of the chlorobenzyl group.
Key Fragment Ion 3 m/z 91A common fragment in benzyl-containing compounds, representing the tropylium (B1234903) ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For compounds that are thermally labile or have low volatility, LC-MS/MS is the technique of choice. shimadzu.com Liquid chromatography separates components of a mixture in the liquid phase based on their interactions with the stationary and mobile phases. Similar to GC, the retention time in LC is a key identifier.

Following LC separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI is less energetic than EI and often results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation in the initial mass analysis (MS1). This provides an accurate determination of the molecular weight.

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. The protonated molecule of "this compound" is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process breaks the ion into characteristic product ions, which are then detected in the second mass analyzer. The resulting product ion spectrum is highly specific to the compound's structure. For N-benzylindoles, fragmentation in ESI-MS/MS often involves the cleavage of the N-benzyl bond, similar to EI, but the resulting fragments and their relative abundances can differ.

Interactive Data Table: Predicted LC-MS/MS Data for this compound

ParameterValueDescription
Retention Time (RT) Analyte- and method-dependentThe time taken for the analyte to elute from the LC column. Dependent on column chemistry, mobile phase composition, and gradient.
Precursor Ion [M+H]+ m/z 242/244The protonated molecule of this compound, showing the isotopic pattern for one chlorine atom.
Product Ion 1 m/z 125/127The 4-chlorobenzyl cation, a major product ion from the cleavage of the N-benzyl bond.
Product Ion 2 m/z 117The protonated indole molecule, formed after the loss of the chlorobenzyl group.
Product Ion 3 m/z 91The tropylium ion, a common fragment from the benzyl moiety.

Integration of Findings for Confident Identification

The strength of an integrated analytical approach lies in the combination of orthogonal data points. For the confident identification of "this compound" in a complex mixture, the following workflow is typically employed:

Initial Screening: A rapid screening method, often GC-MS, is used to tentatively identify the compound based on its retention time and a library match of its EI mass spectrum.

Confirmation: LC-MS/MS analysis is then performed to confirm the molecular weight via the detection of the protonated molecule and to provide structural confirmation through the specific fragmentation pattern of the precursor ion.

Data Correlation: The retention time from the GC analysis, the retention time from the LC analysis, the EI mass spectrum, and the ESI-MS/MS spectrum are all correlated. The convergence of these multiple, independent data points provides a high level of confidence in the identification of "this compound" and allows for its differentiation from potential isomers or other co-eluting substances.

This integrated approach, leveraging the separation power of chromatography with the specificity of mass spectrometry, is essential for producing reliable and defensible analytical results in research and forensic applications.

Applications in Medicinal Chemistry and Drug Discovery Non Clinical Focus

Rational Drug Design Utilizing the 1-(4-Chlorobenzyl)-1H-Indole Scaffold

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors or modulators. The this compound core is frequently employed in this paradigm, with its indole (B1671886) ring, chlorobenzyl group, and various substitution points offering rich opportunities for chemical modification to achieve desired pharmacological profiles.

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. Once these fragments are identified, they are gradually built upon or linked together to create more potent, lead-like molecules.

While specific research campaigns explicitly labeling the use of this compound as an FBDD approach are not extensively documented, the synthetic strategies employed in its derivatization embody the core principles of FBDD. In many studies, the this compound moiety acts as a foundational fragment or scaffold. researchgate.netresearchgate.net Chemists then engage in a process analogous to fragment growing, systematically adding other chemical motifs to this core to explore the structure-activity relationship (SAR) and enhance interaction with the target protein. researchgate.netcreative-biostructure.com This method allows for an efficient exploration of the chemical space around the core scaffold to improve potency and selectivity. creative-biostructure.com

Structure-Based Drug Design relies on the three-dimensional structural information of the target protein to guide the design of new drug candidates. Molecular docking, a key SBDD technique, has been instrumental in the development of derivatives from the this compound scaffold. nih.gov

Researchers have used computational docking simulations to predict how newly designed compounds will bind to the active sites of their intended targets. For example, in the development of novel antitumor agents, docking studies revealed that a designed acetohydrazide derivative of this compound could act as a potent allosteric inhibitor of procaspase-3 by chelating the inhibitory zinc ion within the protein. nih.gov Similarly, in the pursuit of new antifungal agents, molecular docking was used to model the interaction of indole-triazole hybrids with the active site of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netrsc.orgnih.gov These in silico studies provide critical insights into the binding modes and help rationalize the observed biological activity, guiding further chemical modifications to optimize interactions. fapesp.br

Lead Compound Identification and Optimization

The process of discovering a new drug involves identifying initial "hit" compounds, which are then refined through chemical synthesis into more potent and drug-like "lead" compounds. slideshare.netdanaher.com The this compound scaffold has proven to be a fruitful starting point for identifying such leads.

Through the synthesis and screening of compound libraries, several potent lead compounds have been identified. For instance, in a search for novel procaspase activators for cancer therapy, two series of carbohydrazide (B1668358) derivatives incorporating the this compound core were synthesized. researchgate.net Bioevaluation of these series led to the identification of several compounds with exceptionally potent cytotoxicity against human cancer cell lines. researchgate.net Specifically, compounds 4d (with a 4-Cl substituent) and 4f (with a 4-NO2 substituent) were the most potent, exhibiting IC50 values in the nanomolar range (0.011–0.001 µM). researchgate.net In another study, compound 5e was identified as a potential hit for further development as a caspase activator and anticancer agent. nih.gov This process of identifying a promising molecule from a larger series is a critical step in the drug discovery pipeline. slideshare.netdanaher.com

Lead optimization involves iteratively modifying the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.com The studies on this compound derivatives demonstrate this principle effectively, where various substituents are explored to establish a clear structure-activity relationship and enhance the desired biological effect. researchgate.netnih.gov

Table 1. Cytotoxicity of Lead Compounds Derived from the this compound Scaffold Against Human Cancer Cell Lines.
CompoundSubstituentCell LineIC50 (µM)Source
4d4-ClSW620 (Colon)0.011 researchgate.net
4d4-ClPC-3 (Prostate)0.001 researchgate.net
4d4-ClNCI-H23 (Lung)0.002 researchgate.net
4f4-NO2SW620 (Colon)0.001 researchgate.net
4f4-NO2PC-3 (Prostate)0.002 researchgate.net
4f4-NO2NCI-H23 (Lung)0.002 researchgate.net
5c-SW620 (Colon)~0.2-0.3 nih.gov
5e-SW620 (Colon)~0.2-0.3 nih.gov
5f-PC-3 (Prostate)~0.2-0.3 nih.gov
5h-NCI-H23 (Lung)~0.2-0.3 nih.gov

Potential as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study that target's function in a cellular or in vivo context. While the this compound scaffold has not been extensively developed into commercially available chemical probes, its derivatives possess key characteristics that make them highly suitable for such applications.

A high-quality chemical probe must be potent, selective, and well-characterized. bayer.com The lead compounds derived from the this compound core have demonstrated high potency and specific mechanisms of action, such as the activation of procaspase-3. researchgate.netnih.gov This inherent specificity is a crucial starting point. With further modification, such as the incorporation of a fluorescent tag, a biotin (B1667282) handle for pull-down experiments, or a photo-activatable cross-linking group, these potent molecules could be converted into powerful chemical probes. Such probes would enable researchers to investigate the intricate roles of targets like procaspase-3 in apoptosis or to identify other potential binding partners within the cell.

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The most significant application of the this compound scaffold has been in the development of novel therapeutic agents, primarily targeting cancer and fungal infections by modulating specific biological pathways. researchgate.netnih.gov

Anticancer Agents: A major strategy has been to design derivatives that induce apoptosis (programmed cell death) in cancer cells. Several studies have focused on creating compounds that activate procaspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netnih.govsemanticscholar.org A series of novel acetohydrazides featuring the this compound core showed strong cytotoxicity against colon, prostate, and lung cancer cell lines. nih.gov The most potent of these, compound 5e , was found to activate caspase activity to 285% compared to the control compound PAC-1. nih.gov Another series of carbohydrazides also demonstrated potent procaspase-3 activation and cytotoxicity. researchgate.net This targeted approach aims to restore the natural process of cell death that is often dysregulated in cancer.

Antifungal Agents: The scaffold has also been used to develop new antifungal agents. Fungal infections are a significant health threat, and resistance to existing drugs is a growing problem. nih.gov Researchers have created hybrid molecules combining the this compound core with a 1,2,3-triazole ring. researchgate.net These compounds are designed to inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Several of these indole-triazole hybrids demonstrated significant antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. researchgate.net

Table 2. Therapeutic Applications of this compound Derivatives.
Derivative ClassDisease TargetBiological Pathway/MechanismSource
AcetohydrazidesCancerProcaspase-3 activation, induction of apoptosis nih.gov
CarbohydrazidesCancerProcaspase-3 activation, induction of apoptosis researchgate.net
Triazolyl MethanonesFungal InfectionsInhibition of lanosterol 14α-demethylase (CYP51) researchgate.net
Pyrrole-2,5-dione Derivative (MI-1)CancerInhibition of tyrosine kinases mdpi.com

Future Directions and Research Gaps

Exploration of New Synthetic Methodologies and Sustainable Chemistry

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that may involve hazardous reagents and generate significant waste. rsc.org A critical future direction is the development of greener, more sustainable synthetic routes. This aligns with the broader shift in synthetic chemistry towards environmentally friendly processes. rsc.orgrsc.org

Key areas for exploration include:

Green Catalysts: Investigating the use of eco-friendly catalysts, such as copper-based systems, can offer more affordable and scalable methods for modifying the indole ring. eurekalert.org

Benign Solvents: The use of ionic liquids (ILs) or water as alternative reaction media can significantly reduce the environmental impact of synthesis. rsc.org ILs are particularly attractive due to their low vapor pressure, non-volatility, and thermal stability, which can enhance reactivity and selectivity. rsc.org

Efficient Reactions: Methodologies like "click chemistry" are being increasingly used for the efficient synthesis of complex molecules, such as 1,2,3-triazoles, which can be hybridized with the indole core. researchgate.net Further exploration of such efficient and high-yield reactions is warranted.

Deeper Mechanistic Understanding of Biological Interactions

While several derivatives of 1-(4-Chlorobenzyl)-1h-indole have shown potent biological activity, a comprehensive understanding of their mechanisms of action is often lacking. A deeper insight into how these molecules interact with their biological targets is crucial for rational drug design. mdpi.comchula.ac.th

Future research should focus on:

Target Identification and Validation: Pinpointing the specific enzymes, receptors, or cellular pathways that these compounds modulate. For example, some derivatives have been shown to act as procaspase activators in cancer cells or as inhibitors of fungal enzymes like 14α-demethylase. researchgate.netresearchgate.net

Molecular Interactions: Elucidating the precise binding modes and molecular interactions is essential. Studies have shown that some indole derivatives can intercalate into DNA, induce apoptosis through mitochondria-dependent pathways, and cause cell cycle arrest. researchgate.netmdpi.com

Structure-Activity Relationship (SAR): A thorough investigation of SAR helps in understanding how different functional groups on the indole scaffold influence biological activity and target selectivity. researchgate.net

Development of Highly Selective and Potent Analogs for Specific Targets

Building on a deeper mechanistic understanding, the next logical step is the rational design and synthesis of new analogs with enhanced potency and selectivity. The this compound core has been successfully modified to create derivatives with potent cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer. researchgate.netnih.gov

For instance, two series of carbohydrazide (B1668358) derivatives incorporating the this compound core, specifically (E)-N′-benzylidene-carbohydrazides and (Z)-N′-(2-oxoindolin-3-ylidene)carbohydrazides, have been synthesized and evaluated for their anticancer properties. researchgate.net Compounds within the former series, particularly those with a 2-OH substituent, demonstrated very strong cytotoxicity. researchgate.net Notably, analogs bearing 4-Cl and 4-NO2 substituents were found to be the most potent, with IC50 values in the nanomolar range. researchgate.net

Similarly, another study focused on creating novel acetohydrazides by combining the structural features of known procaspase activators. nih.gov Several of these synthesized compounds showed significantly greater potency than the reference compounds against colon, prostate, and lung cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected potent analogs.

Compound IDTarget Cell LineIC50 (µM)Reference
4d SW620 (colon)0.011 researchgate.net
PC-3 (prostate)0.001 researchgate.net
NCI-H23 (lung)0.001 researchgate.net
4f SW620 (colon)0.011 researchgate.net
PC-3 (prostate)0.001 researchgate.net
NCI-H23 (lung)0.001 researchgate.net
5c SW620 (colon)0.41 nih.gov
PC-3 (prostate)0.17 nih.gov
NCI-H23 (lung)0.15 nih.gov
5e SW620 (colon)0.40 nih.gov
PC-3 (prostate)0.16 nih.gov
NCI-H23 (lung)0.15 nih.gov
5f SW620 (colon)0.38 nih.gov
PC-3 (prostate)0.16 nih.gov
NCI-H23 (lung)0.15 nih.gov
5h SW620 (colon)0.40 nih.gov
PC-3 (prostate)0.16 nih.gov
NCI-H23 (lung)0.16 nih.gov

This table is based on data extracted from scientific publications and is intended for informational purposes.

Future work should continue this trajectory, exploring a wider chemical space to optimize for efficacy against specific targets while minimizing off-target effects. mdpi.com

Application of Advanced Computational Tools for Predictive Modeling

The integration of computational chemistry and molecular modeling has become an indispensable part of modern drug discovery. nih.gov These tools can accelerate the design-synthesis-testing cycle by predicting the properties and biological activities of novel compounds before they are synthesized.

Future applications in the context of this compound should include:

Molecular Docking: To predict the binding affinity and orientation of newly designed analogs within the active site of a biological target. nih.gov This helps in prioritizing which compounds to synthesize.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

Target Prediction: Online servers and algorithms can be used to predict potential biological targets for novel compounds, guiding mechanistic studies. nih.gov

Opportunities for Novel Therapeutic Modalities

The versatility of the indole scaffold suggests that derivatives of this compound could be adapted for novel therapeutic applications beyond traditional small-molecule inhibitors. nih.gov The development of targeted therapeutics with improved selectivity remains a critical focus in modern medicine. mdpi.com

Potential future opportunities include:

Targeted Drug Delivery: The core structure could be functionalized to create conjugates that selectively deliver a cytotoxic payload to cancer cells, potentially by attaching it to a tumor-targeting moiety.

Combination Therapies: Investigating the synergistic effects of these indole derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced drug resistance. nih.gov

Broad-Spectrum Agents: Given that different derivatives have shown efficacy against both cancer and fungal pathogens, there is an opportunity to explore the development of broad-spectrum agents or to understand the structural features that confer specificity. mdpi.commdpi.com

By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-1H-indole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, a direct method involves reacting 1H-indole with 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) at 80–100°C for 6–12 hours. Purification via flash chromatography (cyclohexane/EtOAc gradients) yields ~45% pure product . Alternative approaches using (4-chlorophenyl)methanol and indole in the presence of acid catalysts (e.g., POCl₃) have also been reported, with yields influenced by stoichiometry and solvent choice .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.1–7.5 ppm (indole ring) and δ 7.2–7.4 ppm (chlorobenzyl group), with benzylic CH₂ protons near δ 4.1–4.3 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 242.0731 for C₁₅H₁₃ClN) .
  • HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) .

Q. What are the primary pharmacological targets explored for this compound?

  • Methodological Answer : Preliminary studies on analogous chlorobenzyl-indoles suggest interactions with:

  • Protein kinases : Inhibition of MAPK or PI3K pathways via binding to ATP pockets .
  • Neurological targets : Modulation of serotonin receptors (5-HT subtypes) due to structural similarity to psychoactive indoles .
  • In vitro assays : Screen using HEK293 or SH-SY5Y cell lines for cytotoxicity (MTT assay) and target engagement (radioligand binding) .

Advanced Research Questions

Q. How can conflicting data on biological activity across similar indole derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with F or methyl groups) and compare IC₅₀ values in kinase assays .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, validating with mutagenesis studies .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity cliffs .

Q. What strategies optimize regioselectivity during functionalization of this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Direct bromination (NBS in DCM) favors the 5-position of the indole ring due to electron-donating benzyl groups .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) modify the chlorobenzyl group while preserving the indole core .
  • Protection/Deprotection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to shield the indole NH during alkylation .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-ppm impurities (e.g., dehalogenated byproducts) using MRM mode with a Q-TOF mass spectrometer .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .
  • NMR Crystallography : Resolve ambiguous peaks (e.g., rotamers) via 2D NOESY or X-ray diffraction .

Q. How do steric and electronic effects of the 4-chlorobenzyl group influence reactivity?

  • Methodological Answer :

  • Steric Effects : The bulky benzyl group hinders electrophilic attack at the indole 3-position, redirecting reactivity to the 2- or 5-positions .
  • Electronic Effects : The electron-withdrawing Cl substituent reduces electron density on the benzyl ring, slowing SNAr reactions but enhancing stability toward oxidation .
  • DFT Calculations : Use Gaussian09 to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-1h-indole
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.